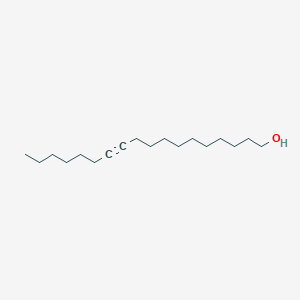
11-Octadecyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Octadecyn-1-ol is a useful research compound. Its molecular formula is C18H34O and its molecular weight is 266.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
1.1. Pest Management
One of the primary applications of 11-octadecyn-1-ol is in integrated pest management (IPM). Research has demonstrated that it can serve as a component in sex pheromone formulations for controlling specific rice pests, such as Cnaphalocrocis medinalis and Chilo suppressalis. These compounds are crucial for disrupting mating behaviors among male insects, thereby reducing pest populations.
- Case Study: Mating Disruption
- A study indicated that the combination of this compound with other pheromone components significantly decreased the capture rates of male C. suppressalis in field trials. The results suggested that these alcohols could act as inhibitors of the sex pheromones used by these pests, enhancing the effectiveness of mating disruption strategies .
1.2. Attractiveness to Beneficial Insects
The compound has also been studied for its potential to attract beneficial insects, which can aid in biological control methods. For instance, certain formulations containing this compound have been tested for their ability to attract natural predators or parasitoids of agricultural pests, thereby supporting crop protection efforts without relying solely on chemical pesticides.
Chemical Synthesis
2.1. Intermediate in Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing various chemical compounds. Its long carbon chain structure is beneficial for creating surfactants, lubricants, and other industrial chemicals.
- Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Surfactant A | Alkylation | 85 | |
| Lubricant B | Esterification | 90 | |
| Polymer C | Polymerization | 75 |
Industrial Applications
3.1. Cosmetics and Personal Care Products
Due to its emollient properties, this compound is utilized in the formulation of cosmetics and personal care products. It helps improve skin feel and texture while providing moisture retention.
3.2. Biodegradable Materials
The compound's structure makes it suitable for developing biodegradable materials, contributing to sustainable practices in material science.
Propiedades
Número CAS |
84999-79-1 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
octadec-11-yn-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-6,9-18H2,1H3 |
Clave InChI |
KBXVVQABHGYBML-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCCCCCCCCCCO |
SMILES canónico |
CCCCCCC#CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















